molecular formula C49H51ClN2O3S B12073563 2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate CAS No. 460337-33-1

2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate

Cat. No.: B12073563
CAS No.: 460337-33-1
M. Wt: 783.5 g/mol
InChI Key: DSCYRBZZAYJOOE-UHFFFAOYSA-M
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Description

2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple aromatic rings and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate involves multiple stepsThe final step involves the addition of the 4-methylbenzenesulfonate group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate include other indole derivatives and sulfonate-containing compounds .

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple aromatic rings with a sulfonate group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

460337-33-1

Molecular Formula

C49H51ClN2O3S

Molecular Weight

783.5 g/mol

IUPAC Name

2-[2-[2-chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate

InChI

InChI=1S/C42H44ClN2.C7H8O3S/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;1-6-2-4-7(5-3-6)11(8,9)10/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

DSCYRBZZAYJOOE-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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